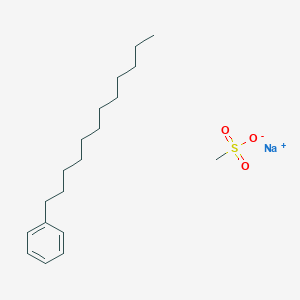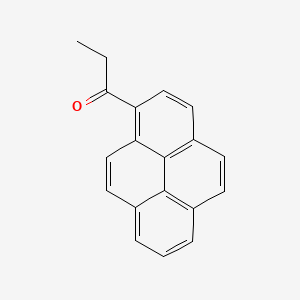
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a hydroxy group, a biphenyl moiety, and a sulfanyl-sulfanylidene-lambda5-phosphane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of biphenyl derivatives with phosphorus-sulfur reagents under controlled conditions. One common method includes the use of phenylphosphonothioic dichloride and biphenyl-2-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various phosphorus-containing compounds.
作用機序
The mechanism of action of Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target. The biphenyl moiety and the phosphorus-sulfur core play crucial roles in its binding affinity and specificity.
類似化合物との比較
Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane can be compared with other similar compounds such as:
Phenylphosphonothioic dichloride: A precursor in its synthesis, but lacks the hydroxy and biphenyl groups.
Biphenyl-2-ol: Another precursor, which does not contain the phosphorus-sulfur core.
Phosphine oxides: Similar in having a phosphorus center, but differ in their oxidation state and functional groups.
The uniqueness of this compound lies in its combination of a hydroxy group, biphenyl moiety, and a phosphorus-sulfur core, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11OPS2/c13-14(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRBYVDZXLMJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(=S)(O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11OPS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3R,6R)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate](/img/structure/B8253451.png)

![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)

![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)
![[(2S)-1-phosphonopropan-2-yl]phosphonic acid](/img/structure/B8253474.png)
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)


